ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with various functional groups, including an ethyl ester, a benzodioxole moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated pyrrole intermediate.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate under mild conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbamoyl group can yield amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.
Biological Studies: The compound is used in studies exploring the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carbamoyl group can interact with nucleophilic sites on proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Shares the benzodioxole moiety but differs in its overall structure and pharmacological effects.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3: Contains a benzodioxole group and a pyrazole ring, showing different chemical properties and applications.
Uniqueness
ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of a pyrrole ring with a benzodioxole moiety and a carbamoyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H24N2O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylcarbamoyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C20H24N2O5/c1-5-22-13(4)17(12(3)18(22)20(24)25-6-2)19(23)21-10-14-7-8-15-16(9-14)27-11-26-15/h7-9H,5-6,10-11H2,1-4H3,(H,21,23) |
InChI Key |
VMDGFHTZPFZUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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